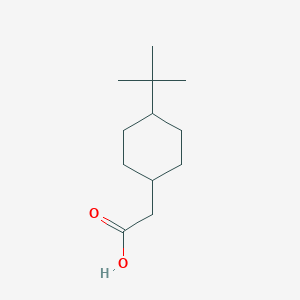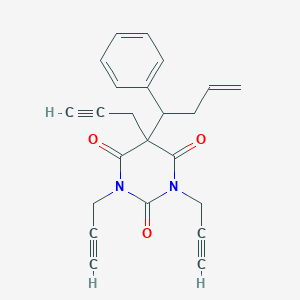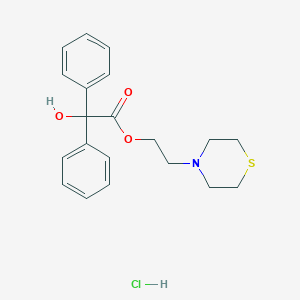
トリメチル-β-シクロデキストリン
説明
Trimethyl-beta-cyclodextrin, also known as Trimethyl-beta-cyclodextrin, is a useful research compound. Its molecular formula is C63H112O35 and its molecular weight is 1429.5 g/mol. The purity is usually 95%.
The exact mass of the compound Trimethyl-beta-cyclodextrin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Starch - Dextrins - Cyclodextrins - beta-Cyclodextrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethyl-beta-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl-beta-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬における薬物送達
TMe-β-CDは、製薬業界で広く使用されており、薬物の溶解性と安定性を向上させるために用いられます . 薬物分子との包接錯体を形成し、難溶性薬物のバイオアベイラビリティを向上させることができます。この用途は、特に固有の溶解性が低い薬物に対して、新しい薬物製剤の開発にとって非常に重要です。
生物学研究
生物学的研究では、TMe-β-CDは、膜タンパク質の研究や細胞膜からのコレステロールの抽出に使用されます . これにより、さまざまな生物学的プロセスにおけるコレステロールの役割を理解することができ、神経生物学や心臓血管疾患などの研究分野において重要となります。
医療
医療では、TMe-β-CDは、薬物送達システムの設計に使用されます。 薬物との複合体形成能力により、治療効果の向上と副作用の軽減につながります . また、薬物担体として機能する超分子構造の開発にも使用されています。
環境修復
TMe-β-CDは、水や土壌から汚染物質を除去する環境科学においても応用されています . 複合体形成能力により、有害物質を捕捉することができ、環境浄化が可能です。これは、特に産業廃水や農業排水処理に役立ちます。
作用機序
Target of Action
Trimethyl-beta-cyclodextrin (TMCD) is a derivative of beta-cyclodextrin, a cyclic oligosaccharide. The primary targets of TMCD are various small and large drug molecules . Cyclodextrins have a unique annular hollow ultrastructure that allows encapsulation of these molecules, thereby increasing their stability .
Mode of Action
TMCD interacts with its targets through host-guest interactions. The hydrophobic cavity of TMCD can encapsulate other compounds with hydrophobic moieties . This encapsulation modifies the physical, chemical, and biological properties of the guest molecules . For instance, TMCD has been used to solubilize steroids in aqueous solution to increase their bioavailability .
Biochemical Pathways
TMCD affects various biochemical pathways through its interaction with different molecules. For instance, it has been used as a catalyst for the synthesis of highly functionalized bioactive heterocyclic moieties . The encapsulation of biologically active molecules enhances their bioavailability and stability .
Pharmacokinetics
TMCD exhibits interesting pharmacokinetic properties. After oral administration in rats, TMCD was almost wholly removed from rat plasma within 36 hours . High concentrations of TMCD distributed hastily to organs with increased blood flow velocities such as the spleen, liver, and kidney . The excretion of intact TMCD to urine and feces was lower than the administration dose . It can be speculated that TMCD metabolized to maltodextrin, which was further metabolized, absorbed, and eventually discharged in the form of CO2 and H2O .
Result of Action
The result of TMCD’s action is primarily the increased stability, solubility, and bioavailability of the encapsulated molecules . This leads to improved efficacy of the encapsulated drugs. For instance, TMCD has been used to increase the bioavailability of poorly water-soluble drugs .
Action Environment
The action of TMCD can be influenced by environmental factors. For example, the pH of the environment can affect the extraction efficiency of certain mycotoxins by cyclodextrin polymers . Moreover, cyclodextrin nano-sponges, characterized by a three-dimensional nanostructured network with controlled properties, have shown remarkable contributions in different applications such as environmental (e.g., as adsorbent for pollutant removal), pharmaceutical (as drug delivery system), and food (for removal of target substances) .
Safety and Hazards
将来の方向性
Cyclodextrins and their derivatives have a wide variety of practical applications including pharmacy, medicine, foods, cosmetics, toiletries, catalysis, chromatography, biotechnology, nanotechnology, and the textile industry . The future panorama of polymerized CDs is quite bright as they can serve as useful multifunctional tools for pharmaceutical scientists to develop and optimize drug delivery through various routes and in the fabrication of biosensors .
生化学分析
Biochemical Properties
Trimethyl-beta-cyclodextrin can interact with various biomolecules. For instance, it has been reported to form inclusion complexes with proteins such as lysozyme . The structure of these conjugates was investigated via liquid chromatography-mass spectrometry, dynamic light scattering, and circular dichroism analysis . The conjugates were found to be biologically active, and the covalently bound beta-cyclodextrin preserved the ability to form inclusion complexes with the model compound .
Cellular Effects
Trimethyl-beta-cyclodextrin can have significant effects on cells. For example, it has been shown to enter cells and influence their function . In HeLa cells, it was found that Trimethyl-beta-cyclodextrin derivatives could enter cells and were partially localized in lysosomes after internalization .
Molecular Mechanism
The molecular mechanism of Trimethyl-beta-cyclodextrin involves its ability to form inclusion complexes with various molecules. This is due to its unique structure, which allows it to encapsulate other molecules in its hydrophobic core . This can result in changes in the properties of the guest molecule, such as solubility, chemical reactivity, or spectral property .
Dosage Effects in Animal Models
For instance, it has been reported that the bioavailability of flavonoid compounds, complexed with cyclodextrins, was extensively improved when compared to uncomplexed flavonoids .
Metabolic Pathways
The metabolism of Trimethyl-beta-cyclodextrin is mainly completed by the flora in the colon . It interacts with the active pharmaceutical ingredient (API) during this process .
Transport and Distribution
Trimethyl-beta-cyclodextrin can be transported and distributed within cells and tissues. For instance, it has been shown to enter cells and be partially localized in lysosomes
Subcellular Localization
Trimethyl-beta-cyclodextrin can be localized within specific subcellular compartments. For example, it has been shown to be partially localized in lysosomes after internalization into cells
特性
IUPAC Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDAICPXUXPBCC-MWDJDSKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H112O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55216-11-0 | |
| Record name | Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055216110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-TRI-O-METHYL-BETA-CYCLODEXTRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317745Y683 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)








